Home > Products > Screening Compounds P7275 > N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide - 769951-33-9

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Catalog Number: EVT-2928016
CAS Number: 769951-33-9
Molecular Formula: C13H10N4O
Molecular Weight: 238.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. This compound exhibits oral bioavailability and effectively inhibits PERK activation in cells, showing promising antitumor activity in vivo [].

3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

Compound Description: PF-06447475 is a highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor []. This compound demonstrates promising potential for treating Parkinson's disease by targeting the LRRK2 kinase, a key player in the disease pathogenesis [].

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor known for its immunosuppressive properties []. Notably, the research on this compound highlights the crucial role of stereochemistry in determining its biological activity and kinase selectivity [].

Relevance: CP-690,550 exemplifies a crucial aspect of structure-activity relationships within the 7H-pyrrolo[2,3-d]pyrimidin-4-amine family. It features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core but with a substituted 4-amino group involving a piperidine ring, further modified with a methyl group and a 3-oxopropanenitrile moiety. This complex substitution pattern emphasizes the significance of stereochemistry, with the (3R,4R) configuration being crucial for Jak3 inhibition []. While N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide also carries a substitution at the 4-amino position, the structural complexity and stereochemical influence observed in CP-690,550 underline the nuanced structure-activity relationships within this compound class.

Overview

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of Bruton’s Tyrosine Kinase (BTK) and Janus Kinase (JAK). These kinases are critical in various signaling pathways involved in immune response and cell proliferation. The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often associated with biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves several key steps:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzylamine and carbonyl compounds. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile under reflux.
  2. Benzamide Formation: The benzamide moiety is introduced via acylation reactions. Commonly, this involves reacting the pyrrolo compound with benzoyl chloride or an equivalent benzoyl derivative in the presence of a base such as triethylamine to facilitate the nucleophilic attack.
  3. Purification and Characterization: The synthesized product is purified using techniques such as recrystallization or chromatography. Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final compound .
Molecular Structure Analysis

Structure and Data

The molecular formula for N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is C₁₁H₈N₄O. Its structure features a pyrrolo[2,3-d]pyrimidine ring system linked to a benzamide group. Key structural attributes include:

  • Pyrrolo[2,3-d]pyrimidine Core: This bicyclic structure contributes to the compound's biological activity.
  • Benzamide Group: This moiety enhances solubility and binding affinity to target proteins.

The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography for detailed insights into its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide participates in various chemical reactions typical of amides and heterocycles:

  1. Acylation Reactions: As an amide, it can undergo acylation to form more complex derivatives.
  2. Nucleophilic Substitution: The nitrogen atoms in the pyrrolo ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Hydrogen Bonding Interactions: The presence of nitrogen atoms facilitates hydrogen bonding, which is crucial for its binding interactions with biological targets such as kinases.

These reactions are fundamental for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide acts primarily as an inhibitor of Bruton’s Tyrosine Kinase and Janus Kinase pathways:

  1. Bruton’s Tyrosine Kinase Inhibition: The compound binds to BTK, preventing its activation and subsequent signaling cascades that lead to B-cell receptor-mediated activation. This inhibition is particularly relevant in treating B-cell malignancies and autoimmune diseases.
  2. Janus Kinase Inhibition: Similar mechanisms apply where the compound interferes with JAK signaling pathways involved in cytokine receptor signaling. This action can modulate immune responses and inflammation.

The efficacy of this compound in inhibiting these kinases has been supported by various biological assays demonstrating its potential therapeutic benefits against related diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 224.21 g/mol.
  • Solubility: Generally soluble in organic solvents such as DMSO but may have variable solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges between 150°C to 160°C.
  • Stability: Stable under normal laboratory conditions but should be protected from moisture and light to maintain integrity.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed for determining purity and stability over time.

Applications

Scientific Uses

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has several promising applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new therapies targeting BTK and JAK pathways in various diseases including cancers, autoimmune disorders, and inflammatory diseases.
  2. Research Tool: Used in biochemical studies to elucidate the role of BTK and JAK signaling in cellular processes.
  3. Potential Antiviral Activity: Some derivatives have shown antiviral properties against specific viral infections, indicating broader applications in infectious disease contexts .
Introduction to Pyrrolo[2,3-d]pyrimidine-Based Therapeutics

Historical Context of Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Pyrrolo[2,3-d]pyrimidine, a 7-deazapurine isostere, has evolved from early nucleoside analog applications to a cornerstone scaffold in modern kinase inhibitor discovery. Its structural mimicry of adenine enables competitive ATP binding within kinase catalytic domains, while its synthetic versatility allows strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Historically, this scaffold gained prominence through its incorporation into antimetabolites and signal transduction inhibitors, with key milestones including the development of Janus kinase (JAK) inhibitors like tofacitinib derivatives [9] and multi-kinase inhibitors such as sunitinib-inspired compounds [5] [8]. Unlike purines, the scaffold’s reduced hydrogen-bonding capacity often confers higher kinase selectivity, and its planar heteroaromatic system facilitates optimal π-stacking interactions within hydrophobic kinase pockets. Metabolic stability is enhanced by replacing the N7 nitrogen with carbon, reducing susceptibility to enzymatic degradation—a critical advancement over early purine-based therapeutics [1] [6].

The scaffold’s diversification accelerated with the advent of fragment-based drug design and structure-guided optimization. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides emerged as orally bioavailable PKB/Akt inhibitors, overcoming the rapid clearance issues of earlier analogs like CCT128930 [1]. Similarly, incorporation into diarylurea and diarylamide systems yielded broad-spectrum anticancer agents with nanomolar potency against the NCI-60 panel, demonstrating the scaffold’s adaptability to diverse pharmacophore configurations [5] [8].

Table 1: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Compound ClassPrimary Target(s)Key AdvancementReference
4-Benzylpiperidin-4-aminesPKB/AktATP-competitive inhibition; moderate selectivity [1]
DiarylureasVEGFR-2, PDGFR, KITMulti-kinase inhibition; antiangiogenic effects [5] [8]
4-Carboxamide derivativesPKB/AktOral bioavailability; reduced clearance [1]
Hydrazide-benzylidenesEGFR, Her2, VEGFR-2Multi-targeted activity; apoptosis induction [8]

Role of N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)benzamide in Targeted Kinase Inhibition

The N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide motif represents a structurally refined chemotype engineered for optimized kinase engagement. This derivative anchors the pyrrolopyrimidine core to a benzamide-linked pharmacophore, creating a bifunctional inhibitor capable of simultaneous ATP-pocket binding and allosteric modulation. The benzamide moiety serves as a versatile "exit vector," enabling the attachment of substituents that penetrate specific kinase hydrophobic regions, thereby dictating selectivity profiles. For instance:

  • c-Met Inhibition: Derivatives like compound 35 (Table 2) exploit the benzamide linker to position naphthyridine ketones or halogenated aryl groups into deep hydrophobic pockets of c-Met, achieving IC₅₀ values of 0.612 μM. Crystallography confirms two hydrogen bonds between the scaffold’s NH and pyrrole N-H with Met1160 in the hinge region—a critical interaction absent in 7-methylated analogs [4].
  • VEGFR-2 Selectivity: Incorporating meta-substituted aryl ureas via the benzamide nitrogen yields compounds (e.g., 12d, 15c) with VEGFR-2 IC₅₀ values of 4.7–8.9 nM. The carbonyl oxygen and urea NH groups form hydrogen bonds with Glu885 and Asp1046, mimicking sorafenib’s binding mode while leveraging the scaffold’s rigidity for enhanced affinity [7].
  • Multi-Kinase Activity: Halogenated benzylidene-benzohydrazides (e.g., 5k) inhibit EGFR, Her2, VEGFR-2, and CDK2 at 40–204 nM. The 4-fluorobenzylidene group enhances cellular permeability and induces apoptosis in HepG2 cells via Bax/Bcl-2 modulation, demonstrating this motif’s utility in polypharmacology [8].

Table 2: Structure-Activity Relationships (SAR) of Key N-(Pyrrolo[2,3-d]pyrimidin-4-yl)benzamide Derivatives

R Group on BenzamideKinase Targets (IC₅₀)Cellular ActivityKey Interactions
p-Fluorophenyl (Compound 35)c-Met (0.612 µM)A549 IC₅₀ = 5.29 µM; G0/G1 arrestH-bonds with Met1160; hydrophobic cleft filling
m-Tolyl urea (Compound 15c)VEGFR-2 (4.7 nM)Antiangiogenic effectsH-bonds with Glu885, Asp1046
4-Fluorobenzylidene (Compound 5k)EGFR (40 nM), VEGFR-2 (204 nM)HepG2 IC₅₀ = 29 µM; caspase-3 activationMulti-kinase engagement; π-stacking
2,4-Dichlorobenzyl (CCT128930)PKBβ (6.0 nM)High clearance in vivoP-loop hydrophobic interaction

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Benzamide Substituents: Halogens (F, Cl) at the para or meta positions enhance potency by reducing electron density on the carbonyl, strengthening hinge-region hydrogen bonds. For example, 4-fluoro analogs show 5–10-fold greater c-Met inhibition than unsubstituted benzamides [4] [10].
  • Hydrogen Bond Donors/Acceptors: Urea or hydrazide extensions enable additional interactions with kinase specificity pockets. Diarylureas exhibit superior broad-spectrum activity over monoamides due to their capacity for bifunctional hinge and DFG-motif engagement [5] [7].
  • Scaffold Rigidity: 7H-unsubstituted pyrrolopyrimidines outperform 7-methylated analogs due to steric freedom for hinge-region binding. Methylation disrupts a critical N-H⋯Met1160 hydrogen bond in c-Met, reducing potency 2-fold [4].

The strategic integration of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide into inhibitor design thus addresses historical limitations of early analogs—achieving balanced potency, selectivity, and oral bioavailability through rational structural hybridization.

Properties

CAS Number

769951-33-9

Product Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

IUPAC Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Molecular Formula

C13H10N4O

Molecular Weight

238.25

InChI

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18)

InChI Key

KXBBZQVIMDGQOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.